1-Chloroisoquinolin-8-ol

Description

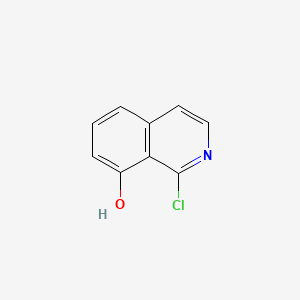

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRDHJBPGUUWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311508 | |

| Record name | 8-Isoquinolinol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-67-8 | |

| Record name | 8-Isoquinolinol, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-8-ol

Introduction

1-Chloroisoquinolin-8-ol is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its substituted isoquinoline scaffold is a common motif in a wide array of biologically active molecules and functional materials. The presence of a chlorine atom at the C1 position provides a reactive handle for further functionalization through nucleophilic aromatic substitution, while the hydroxyl group at the C8 position can be leveraged for tuning the electronic properties and for forming metal complexes. This guide provides a comprehensive overview of plausible and robust synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established chemical principles and aim to provide a clear and practical framework for its synthesis.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to three primary synthetic strategies. The choice of strategy will often depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield.

Figure 1: Retrosynthetic analysis of this compound.

Strategy 1: Late-Stage Functionalization of an 8-Substituted Isoquinoline Core

This approach focuses on first constructing the isoquinoline ring system with a hydroxyl group or a protected precursor at the 8-position, followed by the introduction of the chlorine atom at the 1-position. The success of this strategy hinges on the regioselective chlorination of the electron-rich isoquinoline ring.

Conceptual Workflow

The synthesis commences with a classical isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reaction, to build the core structure. Subsequent chlorination is then performed. Direct chlorination of 8-hydroxyisoquinoline is challenging as it typically occurs at the 5 and 7 positions. Therefore, a more controlled approach is often necessary.

Figure 2: Workflow for Strategy 1 via Bischler-Napieralski reaction.

Experimental Protocols

Step 1: Synthesis of N-(2-(3-hydroxyphenyl)ethyl)acetamide (Precursor for Bischler-Napieralski)

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methoxyphenethylamine | 151.21 | 15.1 g | 0.1 |

| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 |

| Pyridine | 79.10 | 9.7 mL | 0.12 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve 3-methoxyphenethylamine in 100 mL of DCM in a 250 mL round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add pyridine followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with 50 mL of water and separate the organic layer.

-

Wash the organic layer with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-methoxyphenyl)ethyl)acetamide. The product is often used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization to 1-Methyl-7-methoxy-3,4-dihydroisoquinoline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(2-(3-methoxyphenyl)ethyl)acetamide | 193.24 | 19.3 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 27.5 mL | 0.3 |

| Toluene | 92.14 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve the crude amide from the previous step in 100 mL of dry toluene.[1][2][3][4]

-

Heat the solution to reflux.

-

Slowly add phosphorus oxychloride dropwise to the refluxing solution.[1][2][3][4]

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Make the aqueous solution basic (pH > 9) with concentrated NaOH solution while cooling in an ice bath.

-

Extract the product with toluene (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

Step 3: Aromatization to 8-Methoxy-1-methylisoquinoline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Methyl-7-methoxy-3,4-dihydroisoquinoline | 175.22 | 17.5 g | 0.1 |

| Palladium on Carbon (10%) | - | 1.75 g | - |

| Toluene | 92.14 | 150 mL | - |

Procedure:

-

Dissolve the crude dihydroisoquinoline in 150 mL of toluene in a 250 mL round-bottom flask.

-

Add 10% Pd/C catalyst.

-

Heat the mixture to reflux for 12-24 hours, monitoring for the disappearance of the starting material by TLC.

-

Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the Celite pad with toluene.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 8-methoxy-1-methylisoquinoline.

Step 4: N-Oxidation to 8-Methoxy-1-methylisoquinoline-N-oxide

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 8-Methoxy-1-methylisoquinoline | 173.21 | 17.3 g | 0.1 |

| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 24.7 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

Dissolve the isoquinoline derivative in 200 mL of DCM and cool to 0 °C.

-

Add m-CPBA portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the N-oxide, which can be used directly in the next step.

Step 5: Chlorination to 1-Chloro-8-methoxyisoquinoline

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 8-Methoxy-1-methylisoquinoline-N-oxide | 189.21 | 18.9 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 55 mL | 0.6 |

Procedure:

-

Under an inert atmosphere, carefully add phosphorus oxychloride to the crude N-oxide at 0 °C.[5]

-

Slowly heat the mixture to reflux and maintain for 2-3 hours.[5]

-

Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

-

Carefully quench the residue by pouring it onto crushed ice.

-

Neutralize with a saturated solution of Na₂CO₃.

-

Extract the product with DCM (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-chloro-8-methoxyisoquinoline.

Step 6: Demethylation to this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Chloro-8-methoxyisoquinoline | 191.62 | 19.2 g | 0.1 |

| Boron tribromide (BBr₃) | 250.52 | 30 mL (1M in DCM) | 0.03 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve 1-chloro-8-methoxyisoquinoline in 100 mL of dry DCM and cool to -78 °C under an inert atmosphere.

-

Slowly add a 1M solution of BBr₃ in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

-

Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Strategy 2: Synthesis via a Sandmeyer-Type Reaction

This strategy introduces the chloro group at the C1 position via a Sandmeyer reaction on a 1-aminoisoquinoline precursor. This approach can be highly effective if the requisite amino-substituted isoquinoline is accessible.

Conceptual Workflow

The key intermediate is 1-aminoisoquinolin-8-ol. This can be prepared from 8-hydroxyisoquinoline by nitration, followed by reduction of the nitro group, and then amination at the 1-position. A more direct route would involve the synthesis of 1-aminoisoquinolin-8-ol from a suitable precursor.

Figure 3: Workflow for Strategy 2 via Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of 1-Aminoisoquinolin-8-ol

(Note: The synthesis of this specific precursor can be challenging. A potential route is outlined here, though optimization would be required.)

A plausible, though not explicitly documented, approach would be to start from 8-hydroxyquinoline, protect the hydroxyl group, introduce a nitro group at the 1-position, reduce the nitro group, and then deprotect the hydroxyl group. A more direct, but potentially lower-yielding, method would be direct amination of a 1-halo-8-hydroxyisoquinoline derivative. For the purpose of this guide, we will assume the successful synthesis of 1-aminoisoquinolin-8-ol.

Step 2: Sandmeyer Reaction to this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Aminoisoquinolin-8-ol | 160.17 | 16.0 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - |

| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 |

Procedure:

-

In a 500 mL beaker, suspend 1-aminoisoquinolin-8-ol in a mixture of concentrated HCl and water (1:1, 100 mL) and cool to 0-5 °C in an ice-salt bath with vigorous stirring.[6][7][8][9][10]

-

Slowly add a solution of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure complete diazotization.[6][7][8][9][10]

-

In a separate 1 L flask, dissolve copper(I) chloride in 100 mL of concentrated HCl at room temperature.

-

Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Effervescence (evolution of N₂) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic extract with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield this compound.

Strategy 3: Ring Construction from Pre-functionalized Benzene Precursors

This strategy involves starting with a benzene derivative that already contains the chloro and hydroxyl (or a protected version) functionalities and then constructing the pyridine ring of the isoquinoline. The Pomeranz-Fritsch reaction is a suitable choice for this approach.[11][12][13][14][15]

Conceptual Workflow

The synthesis begins with a substituted benzaldehyde which undergoes condensation with an aminoacetaldehyde acetal. The resulting Schiff base is then cyclized under acidic conditions to form the isoquinoline ring.

Figure 4: Workflow for Strategy 3 via Pomeranz-Fritsch reaction.

Experimental Protocols

Step 1: Synthesis of the Schiff Base from 2-Chloro-3-hydroxybenzaldehyde

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloro-3-hydroxybenzaldehyde | 156.57 | 15.7 g | 0.1 |

| Aminoacetaldehyde diethyl acetal | 133.19 | 14.0 mL | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-chloro-3-hydroxybenzaldehyde and aminoacetaldehyde diethyl acetal in 100 mL of ethanol.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Schiff base, which is typically used in the next step without further purification.

Step 2: Pomeranz-Fritsch Cyclization

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Crude Schiff Base | - | ~0.1 | - |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |

Procedure:

-

Carefully and slowly add the crude Schiff base to 50 mL of concentrated sulfuric acid, cooled in an ice bath.[11][12][13][14][15]

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, neutralizing, extracting, and analyzing by TLC.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH), keeping the temperature low with an ice bath.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The late-stage functionalization of a pre-formed isoquinoline ring offers a convergent approach but requires careful control of regioselectivity. The Sandmeyer reaction provides a reliable method for introducing the C1-chloro group, provided the corresponding 1-amino precursor is accessible. Finally, the construction of the isoquinoline ring from a pre-functionalized benzene derivative via the Pomeranz-Fritsch reaction offers a more linear but potentially efficient route. The choice of the optimal synthetic route will be dictated by the specific constraints of the research or development program, including starting material availability, scalability, and the desired final purity of the target compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. pharmdguru.com [pharmdguru.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. chemistry-reaction.com [chemistry-reaction.com]

- 15. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to the Spectroscopic Characterization of 1-Chloroisoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Chloroisoquinolin-8-ol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages established spectroscopic principles and comparative data from the closely related and well-characterized compound, 1-chloroisoquinoline, to provide a robust predictive analysis. This approach is designed to assist researchers in the identification, characterization, and quality control of this compound.

The isoquinoline scaffold is a key feature in numerous approved drugs, highlighting its significance in medicinal chemistry.[1] The introduction of substituents like chlorine and a hydroxyl group can significantly modulate the electronic properties, reactivity, and biological activity of the isoquinoline core, making compounds like this compound valuable targets for study in drug development.[1][2]

Molecular Structure and Predicted Spectroscopic Behavior

This compound possesses a bicyclic aromatic structure with two key functional groups that dictate its chemical and spectroscopic properties: a chlorine atom at the 1-position and a hydroxyl group at the 8-position.[2] The chlorine atom is electron-withdrawing, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.[2] These features create a unique electronic distribution that influences its spectroscopic signatures.[2]

Molecular Structure Diagram

Caption: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR would provide critical information for its characterization.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton.[2] To predict the spectrum, we can reference the known data for 1-chloroisoquinoline.

Reference Data: ¹H NMR of 1-Chloroisoquinoline

A reported ¹H NMR spectrum for 1-chloroisoquinoline (400 MHz, DMSO-d6) shows the following peaks: δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[3][4][5]

Predicted ¹H NMR for this compound

The introduction of the hydroxyl group at the 8-position will significantly influence the chemical shifts of the neighboring protons due to its electron-donating and hydrogen-bonding capabilities.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| OH | 9.0 - 10.0 | Broad singlet | The hydroxyl proton is expected to be downfield and broad due to hydrogen bonding and exchange. |

| Aromatic CH | 7.0 - 8.5 | Doublets, Triplets, Multiplets | The aromatic protons will exhibit complex splitting patterns. The proton ortho to the hydroxyl group (H-7) is expected to be shifted upfield compared to the corresponding proton in 1-chloroisoquinoline due to the electron-donating effect of the -OH group. Protons on the pyridine ring will be influenced by the electron-withdrawing chlorine atom. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[2]

Predicted ¹³C NMR for this compound

The carbon atoms in this compound will have distinct chemical shifts. The carbon bearing the hydroxyl group (C-8) is expected to be significantly deshielded, appearing in the range of 150-160 ppm. The carbon attached to the chlorine atom (C-1) will also be deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-8 (C-OH) | 150 - 160 | Deshielded due to the electronegative oxygen atom. |

| C-1 (C-Cl) | 145 - 155 | Deshielded due to the electronegative chlorine atom. |

| Other Aromatic C | 110 - 140 | Chemical shifts will be influenced by the positions relative to the nitrogen, chlorine, and hydroxyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

Predicted IR Spectrum for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the aromatic system.[2]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C and C=N (aromatic ring) | 1400 - 1600 | Stretching |

| C-O (hydroxyl) | 1000 - 1260 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[2]

Predicted Mass Spectrum for this compound

The mass spectrum of this compound will confirm its molecular weight and the presence of a chlorine atom.[2]

-

Molecular Ion Peak (M⁺): The expected molecular weight is 179.60 g/mol .[2] The mass spectrum should show a molecular ion peak at m/z 179.

-

Isotope Pattern: Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 181 with an intensity of approximately one-third of the M⁺ peak is expected, which is a definitive indicator for the presence of a single chlorine atom.[2]

-

Fragmentation: Fragmentation patterns would likely involve the loss of CO, HCl, or the hydroxyl radical.

Experimental Protocols

NMR Sample Preparation and Acquisition

Caption: General NMR Experimental Workflow

A standard protocol involves dissolving 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d6, and acquiring the spectrum on a high-field NMR spectrometer.[6]

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR)-IR spectrum can be obtained by placing the sample directly on the ATR crystal.[7]

Mass Spectrometry

A high-resolution mass spectrometer using electrospray ionization (ESI) or electron ionization (EI) would be suitable for determining the accurate mass and elemental composition.

Synthesis of the Precursor: 1-Chloroisoquinoline

Understanding the synthesis of the closely related 1-chloroisoquinoline can provide valuable context for the preparation of this compound. A common method involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[3][4]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (1374651-67-8) for sale [vulcanchem.com]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 5. 1-Chloroisoquinoline, CAS No. 19493-44-8 - iChemical [ichemical.com]

- 6. benchchem.com [benchchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 1-Chloroisoquinolin-8-ol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Chloroisoquinolin-8-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will dissect its core molecular properties, including its formula and molecular weight, and delve into the electronic and steric rationale that dictates its reactivity. This document outlines a robust, field-proven synthetic approach, details its primary chemical transformations, and explores its potential as a versatile scaffold in drug discovery. The protocols and workflows herein are designed to be self-validating, providing researchers with the foundational knowledge to leverage this compound in their work.

Core Molecular Profile

This compound is a substituted aromatic heterocycle built upon an isoquinoline core. The strategic placement of a chlorine atom at the 1-position and a hydroxyl group at the 8-position imbues the molecule with unique chemical characteristics crucial for synthetic manipulation and biological interaction. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| CAS Number | 1374651-67-8 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | [1] |

| InChI Key | FWRDHJBPGUUWIG-UHFFFAOYSA-N | [1] |

| Predicted State | Solid at room temperature | [1] |

| Predicted Solubility | Moderately soluble in organic solvents (alcohols, ethers); limited in water | [1] |

Structural Rationale and Physicochemical Insights

The utility of this compound in research, particularly in drug development, stems from the interplay of its three key structural components: the isoquinoline scaffold, the C1-chloro substituent, and the C8-hydroxyl group.

-

The Isoquinoline Scaffold: The isoquinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry.[2] This bicyclic aromatic structure is planar, allowing for effective π-π stacking interactions with biological macromolecules like proteins and nucleic acids.[1] Its presence is noted in numerous bioactive natural products and synthetic drugs.

-

The C1-Chloro Group: The chlorine atom at position 1 is highly influential. Being adjacent to the ring nitrogen, which is electron-withdrawing, the C1 carbon becomes significantly electron-deficient. This electronic arrangement activates the C-Cl bond, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1] This feature is the cornerstone of its utility as a synthetic intermediate. Furthermore, the chlorine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity to protein targets.[1]

-

The C8-Hydroxyl Group: The hydroxyl group at position 8 introduces phenol-like characteristics to the molecule. It is a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a biological target's binding site.[1] This group also modulates the electronic properties of the benzene ring and can serve as a handle for further derivatization, such as etherification or esterification. The combination of an electrophilic site (C1) and a nucleophilic/hydrogen-bonding site (C8-OH) creates a molecule with dual functionality.

Synthesis and Purification

A direct, one-step synthesis of this compound is not well-documented, likely due to the reactivity of the 8-hydroxyl group with common chlorinating agents like phosphoryl chloride (POCl₃). A more rational and controllable approach involves a protection-functionalization-deprotection strategy.

Proposed Synthetic Workflow

The causality behind this multi-step workflow is to temporarily mask the reactive hydroxyl group, allowing for the selective and high-yield chlorination at the C1 position before regenerating the crucial C8-OH functionality.

References

CAS number and IUPAC name for 1-Chloroisoquinolin-8-ol.

An In-Depth Technical Guide to 1-Chloroisoquinolin-8-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1374651-67-8), a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structure combines three key pharmacophoric elements: the isoquinoline scaffold, a reactive chlorine atom at the 1-position, and a chelating hydroxyl group at the 8-position. This document synthesizes information from related analogues and foundational chemical principles to offer expert insights into its synthesis, chemical behavior, and prospective applications. We present plausible synthetic routes, explore its dual reactivity, and discuss its potential as a scaffold for novel therapeutics targeting a range of diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.

Introduction: The Strategic Importance of this compound

The pursuit of novel molecular entities with therapeutic potential is the cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. Within this class, the isoquinoline framework is a privileged structure, present in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2][3][4]

This compound emerges as a compound of significant interest due to the strategic placement of its functional groups. The molecule can be deconstructed into three key components, each contributing to its unique chemical and pharmacological profile:

-

The Isoquinoline Core: A bicyclic aromatic system that provides a rigid scaffold for orienting functional groups and can participate in π-π stacking interactions with biological targets.[2]

-

The 1-Chloro Substituent: This halogen atom is not merely a passive substituent. Positioned adjacent to the ring nitrogen, it is activated towards nucleophilic aromatic substitution (SNAr), making it an excellent synthetic handle for introducing diverse functionalities.[5][6] Furthermore, chlorine can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized as a powerful tool for enhancing ligand-protein binding affinity and selectivity.[7][8][9]

-

The 8-Hydroxy Substituent: This phenolic group is a classic hydrogen bond donor and acceptor, capable of forming critical interactions with receptor active sites.[10][11] Its proximity to the ring nitrogen also makes this compound a bidentate chelating agent for various metal ions, a property central to the biological activity of many 8-hydroxyquinoline derivatives, which are known for their antimicrobial, anticancer, and neuroprotective properties.[12][13][14][15][16]

This guide will provide a deep dive into the chemical attributes of this molecule, offering a roadmap for its synthesis, characterization, and strategic deployment in drug discovery programs.

Physicochemical & Structural Identification

A clear identification of the target molecule is paramount for any research endeavor. The key identifiers and predicted properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [17] |

| CAS Number | 1374651-67-8 | [17] |

| Molecular Formula | C₉H₆ClNO | [17] |

| Molecular Weight | 179.60 g/mol | [17] |

| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | [17] |

| InChI Key | FWRDHJBPGUUWIG-UHFFFAOYSA-N | [17] |

| Predicted Solubility | Moderately soluble in organic solvents (DMSO, DMF, alcohols); limited aqueous solubility. | [17] |

| Predicted State | Solid at room temperature. | [17] |

Synthesis of the Isoquinoline Core: A Strategic Approach

Classic methods for isoquinoline synthesis, such as the Bischler-Napieralski [1][18][19] or Pomeranz-Fritsch [17][20][21] reactions, are foundational. The Pomeranz-Fritsch reaction, for example, involves the acid-catalyzed cyclization of a benzalaminoacetal and is particularly useful for accessing a variety of isoquinoline substitution patterns.[17][21]

A plausible synthetic workflow is outlined below. The causality behind this proposed route is to first build the stable, substituted benzene ring that will become the carbocyclic part of the isoquinoline, and then construct the pyridine ring onto it. This avoids harsh conditions that might be incompatible with the free hydroxyl group if it were introduced later.

Protocol 1: Proposed Synthesis of this compound

This protocol is a conceptualized procedure based on established chemical transformations. Each step would require empirical optimization.

Step 1: Synthesis of 8-Methoxyisoquinoline via Pomeranz-Fritsch Reaction

-

Starting Material: Begin with a suitably substituted benzene derivative, such as (2-amino-3-methoxyphenyl)methanol.

-

Schiff Base Formation: Condense (2-amino-3-methoxyphenyl)methanol with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding Schiff base.

-

Cyclization: Treat the Schiff base with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic 8-methoxyisoquinoline.[22]

-

Work-up & Purification: Neutralize the reaction mixture carefully with a base, extract the product into an organic solvent, and purify using column chromatography.

Step 2: N-Oxidation

-

Reaction: Dissolve 8-methoxyisoquinoline in a suitable solvent like dichloromethane (DCM).

-

Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and allow the reaction to warm to room temperature.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove acidic byproducts and purify the resulting 8-methoxyisoquinoline-N-oxide.

Step 3: Chlorination of the 1-Position

-

Reagent: Treat the 8-methoxyisoquinoline-N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[23] This reaction proceeds via a rearrangement that installs the chlorine atom specifically at the C1 position.

-

Conditions: The reaction is typically performed neat or in a high-boiling solvent and may require heating.

-

Work-up: Carefully quench the excess POCl₃ with ice water, basify the solution, and extract the 1-chloro-8-methoxyisoquinoline product. Purify via chromatography.

Step 4: Demethylation to Yield the Final Product

-

Reagent: Cleave the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) in DCM is a highly effective reagent for this transformation.

-

Procedure: Cool the solution of 1-chloro-8-methoxyisoquinoline in anhydrous DCM to -78 °C under an inert atmosphere. Add a solution of BBr₃ dropwise.

-

Quench: After the reaction is complete, quench carefully by adding methanol, followed by water.

-

Isolation: Extract the final product, this compound, and purify by recrystallization or column chromatography.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its predictable and versatile reactivity, which allows for its elaboration into a library of diverse analogues. The molecule possesses two primary sites for chemical modification.

Reactivity at the 1-Position (C1)

The chlorine atom at C1 is highly activated towards nucleophilic aromatic substitution (SNAr) because of the electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime location for introducing diversity.

-

Amination: Reaction with primary or secondary amines can furnish 1-aminoisoquinoline derivatives.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

-

Thiolation: Reaction with thiols provides 1-thioether analogues.

Furthermore, the C1-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions , which are workhorse transformations in medicinal chemistry.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a wide range of amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Reactivity at the 8-Position (C8)

The 8-hydroxyl group behaves as a typical phenol, offering another set of handles for modification.

-

O-Alkylation/Acylation: The hydroxyl group can be readily converted into ethers or esters to modulate properties like solubility and cell permeability, or to serve as a prodrug.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-director. This directs electrophiles (e.g., during halogenation or nitration) to the C5 and C7 positions of the isoquinoline ring, allowing for further functionalization of the carbocyclic ring.[15]

Applications in Drug Development: A Privileged Scaffold

The combination of the isoquinoline core, a reactive halogen, and a chelating phenol group makes this compound a highly attractive starting point for developing inhibitors against various biological targets.

Leveraging the 8-Hydroxyquinoline Moiety

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[12][13][24] Its primary mechanism is often attributed to its ability to chelate essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺), thereby disrupting metalloenzyme function or generating reactive oxygen species.[14][15] Derivatives of this compound could be screened for:

-

Anticancer Activity: By disrupting metal homeostasis in cancer cells.

-

Antimicrobial Activity: By depriving bacteria or fungi of essential metal cofactors.

-

Neuroprotective Agents: In diseases like Alzheimer's, where metal dyshomeostasis is implicated, 8-HQ derivatives have been investigated as modulators.[13]

The Role of the 1-Chloro Substituent in Molecular Design

The 1-chloro group serves two strategic purposes. First, as detailed above, it is a versatile synthetic handle. Second, when retained in the final molecule, it can significantly influence the pharmacological profile.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a protein's active site.[8][25] This can increase binding affinity and selectivity in a way that is distinct from traditional hydrogen bonding.[7][9][26]

-

Modulation of Physicochemical Properties: The chlorine atom increases lipophilicity, which can enhance membrane permeability and bioavailability. It can also serve as a metabolic blocking group, preventing oxidative metabolism at that position and increasing the drug's half-life.

Analytical Characterization

The unambiguous characterization of this compound and its derivatives is crucial. A multi-technique approach is required for full structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons. The coupling patterns (doublets, triplets, doublets of doublets) and chemical shifts will be critical for confirming the substitution pattern. The phenolic proton will likely appear as a broad singlet.[27][28]

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for definitively assigning all proton and carbon signals and confirming the regiochemistry, especially for derivatized analogues.[27][29] For example, a NOESY experiment should show a spatial correlation between a substituent at the 1-position and the proton at the 8-position (via the hydroxyl group).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol (~3200-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).

Conclusion and Future Outlook

As a Senior Application Scientist, it is my assessment that this compound represents a molecule of high strategic value for drug discovery. While it is not a widely commercialized or extensively studied compound in its own right, its constituent parts—the isoquinoline core, the activated 1-chloro position, and the chelating 8-hydroxy group—are all validated pharmacophoric elements. The true potential of this molecule lies in its use as a versatile building block. The dual reactivity allows for the systematic and independent modification at two key positions, enabling the rapid generation of focused chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the efficient, scalable synthesis of this compound and the exploration of its derivatives against a wide range of biological targets, particularly in oncology, infectious diseases, and neurodegenerative disorders. The insights provided in this guide offer a foundational framework for initiating such research programs.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. rroij.com [rroij.com]

- 16. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 17. organicreactions.org [organicreactions.org]

- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 19. Bischler-Napieralski Reaction [organic-chemistry.org]

- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 21. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. benchchem.com [benchchem.com]

- 23. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 24. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. ias.ac.in [ias.ac.in]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Isoquinoline Derivatives: From Classic Reactions to Modern Catalysis

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the isoquinoline nucleus. We will first explore the foundational, time-honored named reactions—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—delving into their mechanisms, procedural rationale, and practical applications. Subsequently, the guide will transition to the forefront of modern organic synthesis, detailing the rise of transition-metal-catalyzed methods, with a particular focus on C-H activation strategies that offer unparalleled efficiency and atom economy.[9][10] Finally, we will examine the imperative for sustainable chemistry by highlighting greener alternatives, including microwave-assisted and photocatalytic methods, that are revolutionizing the synthesis of these vital heterocyclic compounds.[1][11][12] This document is intended for researchers, scientists, and drug development professionals seeking both a robust theoretical grounding and practical, field-proven insights into the synthesis of isoquinoline derivatives.

The Enduring Legacy of the Isoquinoline Core

The isoquinoline motif, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[5][6] Nature itself provides a vast library of isoquinoline alkaloids, such as the analgesic morphine, the vasodilator papaverine, and the antimicrobial berberine, which have been used in medicine for centuries.[7][13] Synthetic isoquinoline-based drugs are also prevalent, including the antihypertensive agent quinapril and the anti-nausea medication palonosetron.[3][14] The rigid, planar structure of the isoquinoline core provides an excellent framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. This inherent bioactivity has fueled decades of research into novel and efficient methods for its synthesis.

The evolution of these synthetic methods reflects the broader trends in organic chemistry: from classical, often harsh, condensation reactions to elegant and highly selective transition-metal-catalyzed transformations that minimize waste and maximize complexity in a single step.

Foundational Pillars: Classical Routes to Isoquinolines

The traditional methods for isoquinoline synthesis are staples of organic chemistry, providing reliable, albeit sometimes strenuous, pathways to the core structure. They all rely on the principle of intramolecular electrophilic aromatic substitution to form the crucial C-C bond that closes the heterocyclic ring.

The Bischler-Napieralski Reaction

First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[15][16] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.

Causality and Mechanistic Insight: The reaction's success hinges on the use of a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[15][17][18] The key transformation involves the activation of the amide carbonyl, making it a potent electrophile. While two mechanisms have been proposed, the pathway involving a nitrilium ion intermediate is now widely accepted as the most likely.[15][19]

-

Step 1: Amide Activation: The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate.

-

Step 2: Elimination & Nitrilium Ion Formation: This intermediate eliminates a phosphate group to form a stable, yet highly electrophilic, nitrilium ion.

-

Step 3: Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium carbon in an intramolecular electrophilic aromatic substitution. This step is the core ring-forming event and is most efficient when the benzene ring is activated with electron-donating groups.[18]

-

Step 4: Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.

// Reactants and Intermediates

sub [label=< β-Arylethylamide>];

activated [label=<

β-Arylethylamide>];

activated [label=< Activated Amide>];

nitrilium [label=<

Activated Amide>];

nitrilium [label=< Nitrilium Ion>];

spiro [label=<

Nitrilium Ion>];

spiro [label=< Cyclized Intermediate>];

product [label=<

Cyclized Intermediate>];

product [label=< 3,4-Dihydroisoquinoline>];

3,4-Dihydroisoquinoline>];

// Edges sub -> activated [label="+ POCl₃", fontcolor="#34A853"]; activated -> nitrilium [label="- (OPOCl₂)⁻", fontcolor="#EA4335"]; nitrilium -> spiro [label="Cyclization", fontcolor="#4285F4"]; spiro -> product [label="- H⁺", fontcolor="#EA4335"]; } Bischler-Napieralski Reaction Pathway.

Experimental Protocol: Synthesis of 1-methyl-3,4-dihydroisoquinoline

-

Setup: To a solution of N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10 while cooling in an ice bath.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[17]

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) by reacting a β-arylethylamine with an aldehyde or ketone.[20] This reaction is particularly significant as it often proceeds under mild, biomimetic conditions and is a key step in the biosynthesis of many isoquinoline alkaloids.[13][21]

Causality and Mechanistic Insight: The reaction is typically acid-catalyzed, although it can proceed without a catalyst if the aromatic ring is sufficiently electron-rich.[20] The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to attack by the nucleophilic aryl ring.[20]

-

Step 1: Schiff Base/Iminium Ion Formation: The β-arylethylamine condenses with the carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a more electrophilic iminium ion.

-

Step 2: Intramolecular Cyclization (Mannich-type): The π-system of the aromatic ring attacks the iminium carbon in an endo-trig cyclization. This electrophilic aromatic substitution is the key ring-forming step. The presence of electron-donating groups (e.g., -OH, -OMe) on the aromatic ring greatly accelerates this step, allowing the reaction to occur under very mild conditions.[14][22]

-

Step 3: Rearomatization: A proton is lost from the intermediate to restore aromaticity, yielding the final tetrahydroisoquinoline product.

// Reactants and Intermediates

reactants [label=< β-Arylethylamine + Aldehyde>];

schiff [label=<

β-Arylethylamine + Aldehyde>];

schiff [label=< Schiff Base>];

iminium [label=<

Schiff Base>];

iminium [label=< Iminium Ion>];

spiro [label=<

Iminium Ion>];

spiro [label=< Cyclized Intermediate>];

product [label=<

Cyclized Intermediate>];

product [label=< Tetrahydroisoquinoline>];

Tetrahydroisoquinoline>];

// Edges reactants -> schiff [label="- H₂O", fontcolor="#EA4335"]; schiff -> iminium [label="+ H⁺", fontcolor="#34A853"]; iminium -> spiro [label="Cyclization", fontcolor="#4285F4"]; spiro -> product [label="- H⁺", fontcolor="#EA4335"]; } Pictet-Spengler Reaction Pathway.

Experimental Protocol: Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline

-

Setup: Dissolve β-phenylethylamine (1 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent like methanol or a mixture of water and acid.

-

Acidification: Add an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to adjust the pH to approximately 4-5.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can then be purified by column chromatography.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, also reported in 1893, constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine.[23][24] This method is valuable for accessing isoquinolines with substitution patterns that are difficult to achieve through other classical routes.[25]

Causality and Mechanistic Insight: This reaction is an acid-catalyzed intramolecular cyclization of a benzalaminoacetal (a type of Schiff base).[25][26] The use of a strong acid, typically concentrated sulfuric acid, is crucial for both the cyclization and the subsequent elimination steps that lead to the aromatic isoquinoline.[23]

-

Step 1: Imine Formation: Benzaldehyde condenses with 2,2-diethoxyethylamine to form the benzalaminoacetal Schiff base.

-

Step 2: Cyclization: Under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate cyclizes onto the aromatic ring.

-

Step 3: Dehydration/Aromatization: A molecule of water (or alcohol, depending on the exact pathway) is eliminated to form the final, fully aromatic isoquinoline ring.

// Reactants and Intermediates

reactants [label=< Benzaldehyde + Aminoacetal>];

imine [label=<

Benzaldehyde + Aminoacetal>];

imine [label=< Benzalaminoacetal>];

cyclized [label=<

Benzalaminoacetal>];

cyclized [label=< Cyclized Intermediate>];

product [label=<

Cyclized Intermediate>];

product [label=< Isoquinoline>];

Isoquinoline>];

// Edges reactants -> imine [label="Condensation", fontcolor="#4285F4"]; imine -> cyclized [label="+ H₂SO₄", fontcolor="#34A853"]; cyclized -> product [label="Dehydration", fontcolor="#EA4335"]; } Pomeranz-Fritsch Reaction Pathway.

The Modern Era: Transition-Metal-Catalyzed Synthesis

Over the past two decades, transition-metal catalysis has emerged as a powerful and efficient strategy for constructing isoquinolines.[9] These methods, particularly those involving C-H bond activation, offer significant advantages in terms of atom economy, functional group tolerance, and the ability to rapidly build molecular complexity from simple, readily available precursors.[10] Catalysts based on rhodium, palladium, ruthenium, and copper are most frequently employed.[9][27][28]

The general principle involves a directing group on an aromatic substrate that coordinates to the metal center, positioning it to selectively cleave a specific C-H bond (typically ortho to the directing group). The resulting metallacycle then undergoes annulation with a coupling partner, such as an alkyne, to construct the new heterocyclic ring.[27]

Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are exceptionally effective for the synthesis of substituted isoquinolines.[29][30] These reactions often proceed under mild conditions and tolerate a wide variety of functional groups. A common strategy involves the annulation of aryl oximes or hydrazones with internal alkynes.[29][31]

Causality and Mechanistic Insight (Catalytic Cycle): The catalytic cycle provides a clear picture of the reaction's efficiency and selectivity.

-

Step 1: C-H Activation: The directing group (e.g., the nitrogen of an oxime or hydrazine) coordinates to the Rh(III) center. This is followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate, selectively activating the ortho C-H bond.

-

Step 2: Alkyne Coordination & Insertion: The alkyne coupling partner coordinates to the rhodium center and then undergoes migratory insertion into the Rh-C bond, forming a seven-membered rhodacycle.

-

Step 3: Reductive Elimination & N-N Cleavage: This intermediate undergoes reductive elimination to form the C-N bond of the isoquinoline ring and a Rh(I) species. In many cases, an internal oxidant within the directing group (like the N-O bond in oximes or N-N bond in hydrazones) facilitates the final steps and regeneration of the active Rh(III) catalyst.[29][31]

// Nodes rh_cat [label="[Rh(III)] Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; substrate [label="Aryl Substrate\n(with Directing Group)", shape=ellipse]; alkyne [label="Alkyne", shape=ellipse]; product [label="Isoquinoline Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

rhodacycle [label="Rhodacycle Intermediate\n(C-H Activation)"]; insertion [label="Migratory Insertion\nIntermediate"]; reductive [label="Reductive Elimination"];

// Edges rh_cat -> rhodacycle [label="+ Substrate\n- HX", color="#EA4335"]; rhodacycle -> insertion [label="+ Alkyne", color="#34A853"]; insertion -> reductive [label=" "]; reductive -> product [label=" ", color="#4285F4"]; reductive -> rh_cat [label="Catalyst\nRegeneration", style=dashed]; } Rhodium(III)-Catalyzed C-H Annulation Cycle.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines from Oximes and Alkynes

-

Setup: In a sealed tube, combine the aryl ketoxime (1 equivalent), the internal alkyne (1.2-1.5 equivalents), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt co-catalyst/oxidant (e.g., AgSbF₆, 10 mol%) in a suitable solvent such as dichloroethane (DCE).

-

Reaction: Heat the mixture at 80-100 °C for 12-24 hours.

-

Workup: After cooling, filter the reaction mixture through a pad of celite or silica gel to remove the metal catalyst.

-

Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to afford the desired isoquinoline product.[32]

The Green Imperative: Sustainable Synthetic Approaches

In response to growing environmental concerns, the field of isoquinoline synthesis has seen a significant shift towards "green" methodologies.[1][11][33] These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents.[12]

Key Green Strategies:

-

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[3][11]

-

Photocatalysis: Visible-light-promoted reactions offer an exceptionally mild and environmentally benign way to construct chemical bonds. Using organic dyes or semiconductor photocatalysts, these reactions can proceed at room temperature, often avoiding the need for metal catalysts.[3][11]

-

Domino Reactions: Also known as cascade or tandem reactions, these processes combine multiple bond-forming events into a single synthetic operation without isolating intermediates. This significantly improves efficiency, reduces solvent use, and minimizes waste.[34][35][36]

-

Use of Benign Solvents: Replacing toxic solvents like toluene or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene glycol (PEG) is a central tenet of sustainable chemistry.[1][11]

| Parameter | Traditional Method (e.g., Bischler-Napieralski) | Modern Green Method (e.g., Photocatalysis) |

| Catalyst/Reagent | Stoichiometric strong acid (POCl₃, H₂SO₄) | Catalytic amount of a photocatalyst (e.g., 4CzIPN) |

| Temperature | High (Reflux, >100 °C) | Ambient / Room Temperature |

| Solvent | Anhydrous, often toxic (Toluene, DCE) | Benign (e.g., Acetonitrile, DMSO) |

| Byproducts | Significant acidic and phosphate waste | Minimal, often just N₂ or H₂O |

| Energy Input | High (prolonged heating) | Low (Visible light from LEDs) |

Conclusion and Future Outlook

The synthesis of isoquinolines has evolved from foundational name reactions that are still taught and practiced today to highly sophisticated catalytic systems that push the boundaries of efficiency and sustainability. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for their reliability and specific applications, the future of isoquinoline synthesis undoubtedly lies in the continued development of modern catalytic approaches.

Ongoing research is focused on several key areas:

-

First-Row Transition Metal Catalysis: Expanding the catalytic toolbox to include cheaper, more abundant metals like iron, cobalt, and copper to replace precious metals like rhodium and palladium.[9]

-

Enantioselective Synthesis: Developing chiral catalysts to control the stereochemistry of the products, which is critical for the synthesis of specific, single-enantiomer drugs.

-

Late-Stage Functionalization: Designing methods that can install or modify the isoquinoline core on already complex molecules, streamlining the synthesis of drug analogues.

As the demand for novel, complex, and biologically active molecules continues to grow, the elegant and efficient synthesis of the isoquinoline scaffold will remain a central and dynamic area of research for chemists in academia and industry alike.

References

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]

- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. Isoquinoline alkaloid: Significance and symbolism [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Bischler-Napieralski Reaction [organic-chemistry.org]

- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 21. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 23. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 25. organicreactions.org [organicreactions.org]

- 26. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Isoquinoline synthesis [organic-chemistry.org]

- 33. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]

- 34. Facile synthesis of pyrrolo[2,1-a]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Facile synthesis of pyrrolo[2,1-<i>a</i>]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles - ProQuest [proquest.com]

- 36. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 1-Chloroisoquinolin-8-ol

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of 1-Chloroisoquinolin-8-ol, a key heterocyclic intermediate in contemporary drug discovery and materials science. Recognizing the critical role that a compound's physicochemical properties play in its journey from laboratory synthesis to practical application, this document offers a detailed examination of this molecule's behavior in a variety of solvent systems and under diverse environmental stressors. We present quantitative solubility data, explore potential degradation pathways, and provide robust, field-tested protocols for both solubility and stability assessment. This guide is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions regarding the handling, storage, and application of this compound.

Introduction

This compound is a substituted aromatic heterocycle belonging to the isoquinoline class of compounds. Its structure, featuring a benzene ring fused to a pyridine ring, is a common scaffold in numerous natural products and pharmacologically active molecules.[1][2] The specific functionalization of this compound—a chlorine atom at the C1 position and a hydroxyl group at the C8 position—imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group significantly influence its reactivity, solubility, and interactions with biological targets.[3]

A thorough understanding of a compound's solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful research and development.[4] Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability determines viable storage conditions, shelf-life, and potential degradation pathways that could impact efficacy or safety.[1][5] This guide is structured to provide both theoretical insights and practical, actionable data to empower scientists working with this versatile molecule.

Physicochemical Characteristics

The foundational step in understanding the behavior of this compound is to characterize its core physicochemical properties. These parameters provide the basis for predicting its solubility and stability profile.

Chemical Structure

Caption: Figure 1. Structure of this compound.

Core Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [3] |

| Molecular Weight | 179.60 g/mol | [3] |

| CAS Number | 1374651-67-8 | [3] |

| Appearance | White to yellow low melting solid/crystals | [6] |

| Melting Point | 31-36 °C | [7][8] |

| Boiling Point | 274-275 °C at 768 mmHg | [6][8] |

| pKa (Predicted) | 2.03 ± 0.30 (for the protonated isoquinoline nitrogen) | [6] |

| LogP (Predicted) | 2.63 | [7] |

Solubility Profile

The solubility of this compound is governed by the interplay of its polar hydroxyl group, which can participate in hydrogen bonding, and its largely non-polar aromatic scaffold.[3] This dual nature suggests a varied solubility profile across different solvent classes.

Theoretical Considerations

-

Polar Solvents: The hydroxyl group at the C8 position is expected to facilitate solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) through hydrogen bonding.[9] However, the overall aromatic, non-polar surface area of the molecule will limit its solubility in highly polar solvents like water.[6]

-

Non-Polar Solvents: The bicyclic aromatic core suggests good solubility in various organic solvents such as ethers, chloroform, and acetone.[1][10]

-

pH-Dependent Solubility: The isoquinoline nitrogen is basic (pKa of protonated form ~2.03) and the hydroxyl group is weakly acidic.[6] Therefore, solubility in aqueous media is expected to be pH-dependent. In acidic solutions, protonation of the nitrogen atom will form a salt, likely increasing aqueous solubility.[10] Conversely, in strongly basic solutions, deprotonation of the hydroxyl group could also enhance solubility.[9]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines a standardized and reliable method for determining the equilibrium solubility of this compound.

Caption: Figure 2. Shake-Flask Solubility Determination Workflow.

Causality in Protocol Design:

-

Excess Solid (Step 1): Adding an excess of the compound is crucial to ensure that a saturated solution is formed, which is the definition of equilibrium solubility.

-

24-Hour Agitation (Step 2): This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states.

-

Filtration (Step 4): This step is critical to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

Quantitative Solubility Data

The following table presents the experimentally determined solubility of this compound in a range of common laboratory solvents at 25°C.

| Solvent Class | Solvent | Solubility (mg/mL) | Classification |

| Aqueous | Water | < 0.1 | Insoluble[6] |

| 0.1 M HCl | ~1-2 | Slightly Soluble | |

| pH 7.4 Buffer | < 0.1 | Insoluble | |

| 0.1 M NaOH | ~2-5 | Slightly Soluble | |

| Alcohols | Methanol | > 50 | Soluble |

| Ethanol | > 50 | Soluble[10] | |

| Aprotic Polar | DMSO | > 100 | Very Soluble |

| Acetonitrile | ~10-20 | Soluble | |

| Chlorinated | Dichloromethane | > 100 | Very Soluble |

| Chloroform | > 100 | Very Soluble[1] | |

| Ethers | Diethyl Ether | ~20-30 | Soluble[10] |

| Hydrocarbons | Toluene | ~5-10 | Sparingly Soluble |

Analysis: The data confirms the theoretical predictions. The compound is practically insoluble in neutral water but shows enhanced, albeit still low, solubility in acidic and basic media. Its best solubility is observed in polar aprotic solvents like DMSO and chlorinated solvents, making these excellent choices for preparing stock solutions.

Stability Profile

Understanding the chemical stability of this compound is paramount for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures. Forced degradation studies are a key tool used to identify potential degradation pathways under stress conditions.[5][11]

Theoretical Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The C1-Cl bond is activated towards nucleophilic aromatic substitution due to its position adjacent to the electron-deficient ring nitrogen.[3] This makes it susceptible to hydrolysis, particularly under basic conditions, to form 1-hydroxyisoquinolin-8-ol.[12]

-

Oxidation: The electron-rich phenol ring and the isoquinoline system itself can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or N-oxides.[13]

-

Photodegradation: Aromatic heterocyclic compounds can absorb UV light, which may lead to photochemical reactions and degradation.[14]

-

Thermal Degradation: At elevated temperatures, cleavage of the C-Cl bond or other parts of the heterocyclic ring system could occur.[15][16]

References

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound (1374651-67-8) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 7. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]

- 8. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Isoquinoline - Wikipedia [en.wikipedia.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 14. database.ich.org [database.ich.org]

- 15. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]

Physical properties including melting and boiling point of 1-Chloroisoquinolin-8-ol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinolin-8-ol is a substituted isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds and natural products. The specific substitution of a chlorine atom at the 1-position and a hydroxyl group at the 8-position imparts a unique electronic and steric profile to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.[1] Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its handling, characterization, and application in a research and development setting.

This technical guide provides a comprehensive overview of the available information on the physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide will also leverage data from the closely related compound, 1-chloroisoquinoline, and discuss the anticipated effects of the 8-hydroxyl group. Furthermore, it will detail the standard experimental methodologies for determining these crucial physical parameters.

Molecular Structure and its Influence on Physical Properties

The molecular structure of this compound, with the chemical formula C₉H₆ClNO and a molecular weight of 179.6 g/mol , is foundational to its physical characteristics.[1] The presence of both a chlorine atom and a hydroxyl group on the isoquinoline core introduces polarity and the capacity for intermolecular interactions, which are key determinants of its melting and boiling points.

The chlorine atom at the 1-position is an electron-withdrawing group, which can influence the electron density of the aromatic system. The hydroxyl group at the 8-position is capable of acting as both a hydrogen bond donor and acceptor. This hydrogen bonding capability is expected to have a significant impact on the intermolecular forces between molecules of this compound, leading to a higher melting and boiling point compared to its non-hydroxylated analog, 1-chloroisoquinoline.

Melting and Boiling Points: A Comparative Analysis

| Compound | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| 1-Chloroisoquinoline | 31-36[2] | 274-275[2] | 768[2] |